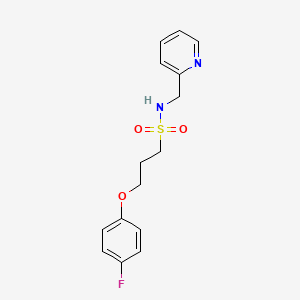

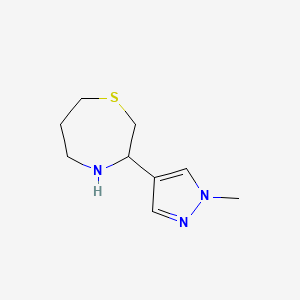

3-(4-fluorophenoxy)-N-(pyridin-2-ylmethyl)propane-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-(4-fluorophenoxy)-N-(pyridin-2-ylmethyl)propane-1-sulfonamide" is a member of the sulfonamide family, which is known for its diverse biological activities, including antitumor properties. Sulfonamides are a group of compounds that have been extensively studied for their potential use in various medical applications, such as cancer treatment .

Synthesis Analysis

The synthesis of sulfonamide compounds can involve multiple steps and various starting materials. For instance, the synthesis of related fluorinated surfactants, such as 9-[4-(trifluoromethyl)phenoxy]nonane-1-sulfonate, includes a biodegradation test and characterization by mass spectrometry techniques . Similarly, the synthesis of poly(amide-imide)s based on phenoxy propane derivatives involves a multi-step reaction, starting from nitrophenol and dibromo propane, followed by reduction and polycondensation reactions . These methods could provide insights into the synthesis of the compound , although the exact synthesis route for "3-(4-fluorophenoxy)-N-(pyridin-2-ylmethyl)propane-1-sulfonamide" is not detailed in the provided papers.

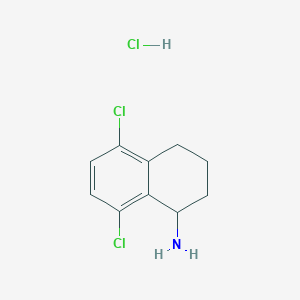

Molecular Structure Analysis

The molecular structure of sulfonamides is crucial for their biological activity. For example, the structure and gene expression relationship study of antitumor sulfonamides has shown that the pharmacophore structure is essential for the drug's activity against cancer cell lines . The molecular structure of "3-(4-fluorophenoxy)-N-(pyridin-2-ylmethyl)propane-1-sulfonamide" likely includes a fluorophenoxy group and a pyridinylmethyl moiety, which could contribute to its potential biological activities.

Chemical Reactions Analysis

Sulfonamides can undergo various chemical reactions. The biotransformation of fluorinated surfactants, for example, starts with hydroxylation followed by oxidation and scission of the molecule . In the context of catalysis, graphene oxide anchored sulfonic acid has been used to catalyze the synthesis of pyrazolo[3,4-b]pyridine derivatives . These reactions demonstrate the reactivity of sulfonamide compounds and their potential for chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides can be influenced by their molecular structure. For instance, the introduction of a fluorophenoxy group can affect the compound's hydrophobicity and its interaction with biological targets . The solubility and thermal stability of sulfonamide derivatives, such as poly(amide-imide)s, have been characterized by solubility tests and thermogravimetric analysis . These properties are important for the practical application of the compound in a biological or industrial context.

科学的研究の応用

Synthesis and Antimicrobial Evaluation

A study by Fadda et al. (2016) describes the synthesis of novel functionalized N-sulfonates, including derivatives with pyridyl functional groups. These compounds were evaluated for their antimicrobial and antifungal activities, revealing that certain sulfonates exhibit high activity against Gram-positive and Gram-negative bacteria as well as fungi, indicating potential applications in antimicrobial treatments (Fadda, El-Mekawy, & AbdelAal, 2016).

Proton Exchange Membranes for Fuel Cells

Research by Kim, Robertson, & Guiver (2008) focused on the development of comb-shaped sulfonated poly(arylene ether sulfone) copolymers for use as proton exchange membranes in fuel cells. These materials demonstrated high proton conductivity and thermal stability, making them suitable for energy-related applications (Kim, Robertson, & Guiver, 2008).

Sulfonated Block Copolymers for Fuel-Cell Applications

Bae, Miyatake, & Watanabe (2009) synthesized sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups. These materials exhibited superior proton conductivity and mechanical properties, suggesting their potential use in fuel-cell membranes (Bae, Miyatake, & Watanabe, 2009).

New Poly(Amide-Imide)s and Their Properties

Faghihi, Shabanian, & Valikhani (2011) developed new poly(amide-imide)s using a monomer that includes phenoxy and sulfonamide groups, offering insights into the synthesis and properties of high-performance polymers with potential applications in various industrial sectors (Faghihi, Shabanian, & Valikhani, 2011).

Cross-Coupling Reactions Involving Sulfonamides

A study by Han (2010) explored the cross-coupling reactions between 3-bromopyridine and various sulfonamides, catalyzed by copper(I) iodide. This research highlights the chemical reactivity of sulfonamide derivatives, potentially leading to the development of new pharmaceuticals and materials (Han, 2010).

特性

IUPAC Name |

3-(4-fluorophenoxy)-N-(pyridin-2-ylmethyl)propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN2O3S/c16-13-5-7-15(8-6-13)21-10-3-11-22(19,20)18-12-14-4-1-2-9-17-14/h1-2,4-9,18H,3,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFAXQRAICHXXIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNS(=O)(=O)CCCOC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

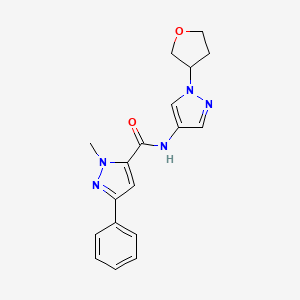

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,3-dimethoxybenzamide](/img/structure/B2517926.png)

amino}ethyl)acetamide](/img/structure/B2517928.png)

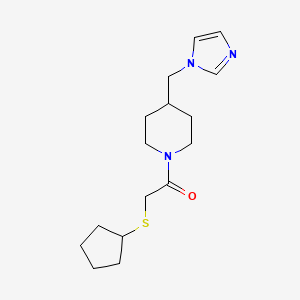

![2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2517932.png)

![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-methyl-N-(m-tolyl)acetamide](/img/structure/B2517943.png)

![3-[(Tert-butyldimethylsilyl)oxy]-3-cyclohexylbutanal](/img/structure/B2517945.png)

![N'-Hydroxy-2-[3-(trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B2517946.png)